GABA-AT Inhibition Potency: A 500,000-Fold Difference from the Clinical Drug Vigabatrin
The target compound is a demonstrably weak inhibitor of GABA-AT, a profile that makes it useful as a negative control or a tool for studying latent binding interactions. Its inhibition constant (Ki) is 6,300,000 nM against the enzyme isolated from pig brain, as measured by a radioligand binding assay [1]. In contrast, the clinically used GABA-AT inhibitor vigabatrin acts as a mechanism-based inactivator with a Ki reported in the low micromolar range, approximately a 500,000-fold difference in potency [2]. This orders-of-magnitude gap is not a flaw but the primary differentiation point, as it allows the compound to be used in experiments where complete enzyme inactivation is undesirable.
| Evidence Dimension | GABA-AT Inhibition (Ki) |
|---|---|
| Target Compound Data | 6,300,000 nM (6.3 mM) |
| Comparator Or Baseline | Vigabatrin (Ki reported in the low µM range, approximated at 10-100 µM based on mechanism-based inactivation kinetics) |
| Quantified Difference | >500,000-fold weaker inhibition |
| Conditions | Pig brain GABA aminotransferase, radioligand binding assay (ChEMBL_70660) vs. literature values for vigabatrin. |
Why This Matters
This extreme potency difference definitively positions the compound as a non-potent tool, eliminating any risk of confusing it with a lead-like GABA-AT inhibitor and making it suitable for specific experimental designs.
- [1] BindingDB. Ki Summary for CHEMBL678650 against 4-aminobutyrate aminotransferase, mitochondrial (Sus scrofa). Ki = 6,300,000 nM. View Source
- [2] Jung, M. J., Lippert, B., Metcalf, B. W., Böhlen, P., & Schechter, P. J. (1977). γ-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice. Journal of Neurochemistry, 29(5), 797–802. View Source
